molecular formula C22H26N2O3 B267300 2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide

2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide

カタログ番号 B267300
分子量: 366.5 g/mol
InChIキー: ZDORLIUIJSWGCM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide, also known as JNJ-1661010, is a chemical compound that has been extensively studied for its potential use in treating various medical conditions. This compound belongs to the class of drugs known as CB1 receptor antagonists, which are drugs that block the activity of the CB1 receptor in the brain.

作用機序

2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide is a CB1 receptor antagonist, which means that it blocks the activity of the CB1 receptor in the brain. The CB1 receptor is involved in regulating appetite, metabolism, and energy balance, and is also a target for drugs of abuse such as marijuana. By blocking the activity of the CB1 receptor, 2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide reduces appetite and food intake, and may also improve glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide has been shown to reduce food intake and body weight in animal models of obesity. Additionally, 2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. These effects are likely due to the blockade of the CB1 receptor in the brain, which regulates appetite, metabolism, and energy balance.

実験室実験の利点と制限

One advantage of 2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide is that it has been extensively studied in preclinical models, and has shown promising results for the treatment of obesity and metabolic disorders. Additionally, 2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide has a well-defined mechanism of action, which makes it an attractive target for drug development. However, one limitation of 2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide is that it has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.

将来の方向性

There are several future directions for the study of 2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide. One potential direction is to investigate the safety and efficacy of 2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide in clinical trials, to determine whether it is a viable treatment option for obesity and metabolic disorders. Additionally, further research is needed to understand the long-term effects of 2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide on glucose metabolism and insulin sensitivity, and to determine whether it has any potential side effects or drug interactions. Another potential direction is to investigate the use of 2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide in combination with other drugs or therapies, to determine whether it can enhance their efficacy or reduce their side effects. Overall, 2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide has shown promise as a potential treatment option for obesity and metabolic disorders, and further research is needed to fully understand its potential benefits and limitations.

合成法

The synthesis of 2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide involves several steps, including the reaction of 2,6-dimethylphenol with thionyl chloride to form 2,6-dimethylphenyl chloroformate. This intermediate is then reacted with 4-aminobenzophenone to form the final product, 2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide. The overall yield of this synthesis method is approximately 50%.

科学的研究の応用

2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide has been extensively studied for its potential use in treating various medical conditions, including obesity, metabolic disorders, and drug addiction. In preclinical studies, 2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide has been shown to reduce food intake and body weight in animal models of obesity. Additionally, 2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes.

特性

製品名

2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide

分子式

C22H26N2O3

分子量

366.5 g/mol

IUPAC名

2-(2,6-dimethylphenoxy)-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide

InChI

InChI=1S/C22H26N2O3/c1-15-7-6-8-16(2)20(15)27-17(3)21(25)23-19-11-9-18(10-12-19)22(26)24-13-4-5-14-24/h6-12,17H,4-5,13-14H2,1-3H3,(H,23,25)

InChIキー

ZDORLIUIJSWGCM-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)OC(C)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3

正規SMILES

CC1=C(C(=CC=C1)C)OC(C)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。